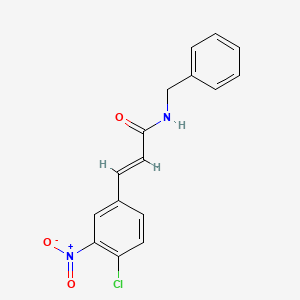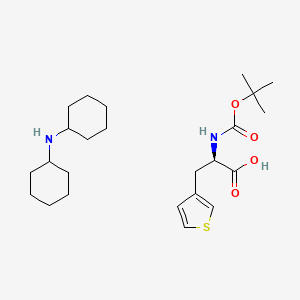
Creatine citrate
描述
Creatine citrate is a compound formed by the combination of creatine and citric acid. Creatine is a naturally occurring compound found in vertebrates, where it facilitates the recycling of adenosine triphosphate (ATP), primarily in muscle and brain tissue. Citric acid, on the other hand, is a weak organic acid that is a natural preservative and is also used to add an acidic or sour taste to foods and drinks. This compound is more soluble in water than creatine monohydrate, making it easier to administer as a supplement .
准备方法
Synthetic Routes and Reaction Conditions
Creatine citrate can be synthesized through a mechanochemical process. This involves milling anhydrous creatine and anhydrous citric acid together to form a coamorphous formulation. When exposed to humid air, this formulation rapidly converts into a cocrystalline form . The reaction conditions typically involve maintaining a dry environment to ensure the stability of the coamorphous form before it transitions to the cocrystalline form.
Industrial Production Methods
Industrial production of this compound involves the reaction of creatine with citric acid under controlled conditions. The process is efficient and scalable, ensuring phase purity and high crystallinity under ambient conditions. This method also enhances the solubility of this compound compared to creatine monohydrate and reduces its acidity compared to creatine hydrochloride .
化学反应分析
Types of Reactions
Creatine citrate undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a waste product excreted in urine.
Reduction: Creatine can be reduced back to its original form from creatinine under certain conditions.
Substitution: Creatine can participate in substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include creatinine from oxidation and reduced creatine from reduction reactions. Substitution reactions can yield various derivatives depending on the substituents introduced.
科学研究应用
Creatine citrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving energy transfer and storage.
Biology: Studied for its role in cellular energy metabolism and its effects on muscle and brain tissues.
作用机制
Creatine citrate exerts its effects primarily through the formation of creatine phosphate in muscle tissues. This reaction is catalyzed by creatine kinase, resulting in the production of phosphocreatine (PCr). Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate ATP, which is a crucial energy source for cellular functions . This mechanism enhances energy availability during high-intensity, short-duration exercises.
相似化合物的比较
Similar Compounds
Creatine Monohydrate: The most widely used form of creatine, known for its effectiveness in increasing muscle mass and strength.
Creatine Hydrochloride: Known for its high solubility and reduced water retention compared to creatine monohydrate.
Creatine Ethyl Ester: Claimed to have better absorption rates, though scientific evidence is limited.
Buffered Creatine (Kre-Alkalyn): Contains an alkaline powder to reduce creatine breakdown in the stomach
Uniqueness
Creatine citrate is unique due to its higher solubility in water compared to creatine monohydrate, making it easier to administer and potentially more effective in maintaining consistent creatine levels in the body . Additionally, its reduced acidity compared to creatine hydrochloride makes it a more palatable option for supplementation .
属性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBREGJRSROLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
331942-94-0, 331942-93-9 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331942-94-0, 177024-62-3 | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)
![N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)




![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)


![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)


